Transition-State Analogue Conformational Selectivity in Triosephosphate Isomerase: 3-Phosphonopropionate vs. 2-Phosphoglycolate and Sulfate
In co-crystal structures with Trypanosoma brucei triosephosphate isomerase (TIM), 3-phosphonopropionate (the free acid form of methyl phosphonopropanoate) uniquely induces the catalytically competent 'swung in' conformation of the active-site residue Glu-167. By contrast, the substrate analogue 3-phosphoglycerate and the inhibitor sulfate both leave Glu-167 in the 'swung out,' catalytically incompetent conformation [1]. The 3-phosphonopropionate–TIM complex was refined to 2.6 Å resolution with an R-factor of 0.125 (PDB ID: 1IIG) [2]. This conformational specificity is not observed with the positional isomer 2-phosphonopropionate, which does not bind TIM but instead targets herpesvirus DNA polymerase [3].
| Evidence Dimension | Ligand-induced conformational state of catalytic residue Glu-167 in TIM |
|---|---|
| Target Compound Data | 3-Phosphonopropionate: 'swung in' (catalytically active) conformation; PDB 1IIG, resolution 2.6 Å, R-factor 0.125 |
| Comparator Or Baseline | 3-Phosphoglycerate: 'swung out' (inactive); Sulfate: 'swung out' (inactive); No ligand: 'swung out' (open loop) |
| Quantified Difference | Binary qualitative difference: only 3-phosphonopropionate and glycerol-3-phosphate (the substrate) induce the closed, catalytically active loop and Glu-167 'swung in' conformation among five structures compared |
| Conditions | X-ray crystallography of T. brucei glycosomal TIM; five structures compared: unliganded, sulfate, 3-phosphoglycerate (2.2 Å), glycerol-3-phosphate (2.2 Å), 3-phosphonopropionate (2.6 Å) |
Why This Matters
This unique conformational signature makes methyl phosphonopropanoate (as its hydrolyzed 3-phosphonopropionate form) an irreplaceable tool compound for TIM inhibitor development targeting trypanosomiasis, as generic phosphonates lacking the propanoate backbone cannot induce this catalytically relevant closed state.
- [1] Noble, M.E. et al. (1991). The adaptability of the active site of trypanosomal triosephosphate isomerase as observed in the crystal structures of three different complexes. Proteins, 10, 50–69. PMID: 2062828. View Source
- [2] RCSB Protein Data Bank. PDB ID: 1IIG. Structure of Trypanosoma brucei brucei triosephosphate isomerase complexed with 3-phosphonopropionate. Resolution: 2.60 Å, R-Value Observed: 0.125. Deposited: 2001-04-23. View Source
- [3] Leinbach, S.S. et al. (1976). Mechanism of phosphonoacetate inhibition of herpesvirus-induced DNA polymerase. Biochemistry, 15(2), 426–430. 2-Phosphonopropionate apparent Kᵢ ~50-fold greater than phosphonoacetate. View Source
